Divergent Melanogenesis Activity
In a direct comparative study of Inula britannica sesquiterpenes, Neobritannilactone B (3) was found to be cytotoxic to B16 melanoma cells, whereas its co-isolated analogues 1-O-acetylbritannilactone (1) and britannilactone (2) significantly inhibited melanin production without observed cytotoxicity. This demonstrates a functional bifurcation within the same natural extract [1].
| Evidence Dimension | Melanin production inhibition vs. Cytotoxicity |
|---|---|
| Target Compound Data | Cytotoxic (no anti-melanogenic IC50 measurable) |
| Comparator Or Baseline | 1-O-acetylbritannilactone (IC50 = 13.3 μM) and britannilactone (IC50 = 15.5 μM) for melanin inhibition; both non-cytotoxic. |
| Quantified Difference | Qualitative functional switch: Neobritannilactone B is exclusively cytotoxic, while comparators are anti-melanogenic. |
| Conditions | B16 melanoma cells stimulated with IBMX; melanin production measured. |
Why This Matters
This eliminates Neobritannilactone B from skin-lightening screens and positions it as a cytotoxic tool compound, preventing experimental misinterpretation when screening Inula-derived sesquiterpenes.
- [1] Choo SJ, Ryoo IJ, Kim KC, Na M, Jang JH, Ahn JS, Yoo ID. Hypo-pigmenting effect of sesquiterpenes from Inula britannica in B16 melanoma cells. Arch Pharm Res. 2014 May;37(5):567-74. doi: 10.1007/s12272-013-0302-4. PMID: 24346861. View Source
